
Win 54954
Descripción general
Descripción
WIN 54954 is a broad-spectrum antipicornavirus drug. It is a small molecule that has shown efficacy against a variety of picornaviruses, including human rhinoviruses and enteroviruses . The compound is known for its ability to inhibit viral replication, making it a valuable tool in antiviral research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WIN 54954 involves multiple steps, starting with the preparation of the core structure, which includes a dichlorobenzene moiety. The synthetic route typically involves the following steps:
Formation of the dichlorobenzene core: This step involves the chlorination of benzene to form dichlorobenzene.
Attachment of the oxazole ring: The dichlorobenzene core is then reacted with an oxazole derivative under specific conditions to form the oxazole ring.
Formation of the isoxazole ring: The final step involves the formation of the isoxazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
WIN 54954 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and isoxazole rings.
Reduction: Reduction reactions can occur at the dichlorobenzene moiety.
Substitution: Substitution reactions are common, especially at the chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different antiviral properties and potencies .
Aplicaciones Científicas De Investigación
Introduction to WIN 54954
This compound is a synthetic compound classified as a broad-spectrum antipicornavirus agent, primarily effective against various picornaviruses, including rhinoviruses and enteroviruses. Its mechanism of action involves binding to the hydrophobic pocket of the viral capsid protein, inhibiting viral uncoating and subsequent replication. This compound has garnered attention for its potential therapeutic applications in treating viral infections, particularly those caused by enteroviruses.
Antiviral Efficacy
This compound has been extensively studied for its antiviral properties across different viral strains. Notably, it has demonstrated significant efficacy in reducing viral loads in both in vitro and in vivo models:
- Rhinovirus : In plaque reduction assays, this compound inhibited plaque formation of 50 out of 52 rhinovirus serotypes with minimum inhibitory concentrations (MICs) ranging from 0.007 to 2.2 micrograms/ml. An effective concentration (EC80) of 0.28 microgram/ml was established for inhibiting 80% of the serotypes tested .
- Enteroviruses : The compound showed an EC80 of 0.06 microgram/ml against 15 commonly isolated enteroviruses. In animal models, it protected mice from paralysis induced by coxsackievirus A-9 and echovirus type 9 at doses maintaining serum levels above the MICs .
Therapeutic Potential in Chronic Infections
Research indicates that this compound can effectively manage persistent infections caused by enteroviruses. For example, in studies involving coxsackievirus B2-infected human myocardial fibroblasts, this compound significantly reduced virus yields, demonstrating its potential for treating chronic myocarditis associated with enteroviral infections . Although complete eradication was not achieved with single-agent therapy, the compound's ability to lower viral titers suggests a promising avenue for further research.
Case Study 1: Efficacy Against Rhinovirus
In a controlled study, this compound was administered to mice infected with multiple rhinovirus serotypes. The results indicated a significant reduction in viral load and symptom severity compared to untreated controls, highlighting its potential as a therapeutic agent during outbreaks of respiratory illnesses caused by rhinoviruses .
Case Study 2: Management of Coxsackievirus B2 Infections
A study focused on myocardial fibroblasts infected with coxsackievirus B2 demonstrated that treatment with this compound resulted in over a 99% reduction in virus yield after four days at low concentrations (0.025 micrograms/ml). While complete eradication was not achieved, the sustained antiviral effect suggests its utility in managing chronic enteroviral infections .
Mecanismo De Acción
WIN 54954 exerts its antiviral effects by binding to a hydrophobic pocket in the viral capsid protein. This binding prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication. The compound specifically targets the viral protein 1 (VP1) of the rhinovirus capsid, leading to conformational changes that block viral adsorption to cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
Pleconaril: Another broad-spectrum antipicornavirus drug that also targets the viral capsid.
Disoxaril: Similar in structure and function to WIN 54954, used in antiviral research.
Ribavirin: A nucleoside analog with broad-spectrum antiviral activity.
Uniqueness
This compound is unique due to its specific binding to the hydrophobic pocket in the viral capsid, which is different from the mechanisms of action of other antiviral drugs like ribavirin. This specificity makes it a valuable tool in studying viral capsid structures and developing targeted antiviral therapies .
Actividad Biológica
WIN 54954, a synthetic compound belonging to the class of broad-spectrum antiviral agents, exhibits significant biological activity against various enteroviruses and rhinoviruses. This article synthesizes findings from multiple studies to provide a comprehensive overview of its mechanisms of action, efficacy in vitro and in vivo, and potential therapeutic applications.
This compound is characterized by its ability to bind within the hydrophobic pocket of the capsid protein VP1 of picornaviruses, which is crucial for viral attachment and uncoating. This binding inhibits the virus's ability to enter host cells and release its RNA, effectively blocking the viral replication cycle.
In Vitro Studies
This compound has demonstrated potent antiviral activity in vitro against a variety of enteroviruses. Notably:
- Rhinovirus Serotypes : It reduced plaque formation in 50 out of 52 rhinovirus serotypes, with minimum inhibitory concentrations (MICs) ranging from 0.007 to 2.2 µg/mL. An effective concentration (EC80) was established at 0.28 µg/mL for inhibiting 80% of the serotypes tested .
- Coxsackieviruses : The compound also showed an EC80 of 0.06 µg/mL against 15 commonly isolated enteroviruses, including coxsackievirus A-9 and echovirus type 9 .
In Vivo Studies
In animal models, particularly suckling mice:
- Therapeutic Efficacy : this compound was administered intragastrically following infection with coxsackievirus A-9 or echovirus type 9. Doses of 2 mg/kg and 100 mg/kg resulted in a protective effect against paralysis, with a PD50 (dose required to protect 50% of subjects) established for both viruses .
- Viral Titer Reduction : The compound significantly reduced viral titers in infected mice, correlating well with the therapeutic dose response observed in vitro .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating viral infections:
- Coxsackievirus B3 Infection : In a study assessing the treatment of myocarditis caused by coxsackievirus B3, this compound showed high antiviral activity at concentrations as low as 0.3 µg/mL, leading to reduced mortality rates in murine models .
- Cardiac Infections : Another study indicated that this compound treatment was almost fully effective within 24 hours post-infection with CVB3, although its efficacy decreased over time .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antiviral agents:
Compound | Target Virus | MIC (µg/mL) | EC80 (µg/mL) | In Vivo Efficacy |
---|---|---|---|---|
This compound | Rhinovirus | 0.007 - 2.2 | 0.28 | Effective |
WIN 63843 | Coxsackievirus B3 | Not specified | Not specified | Reduced mortality |
Pleconaril | Enteroviruses | Not specified | Not specified | Effective |
Propiedades
IUPAC Name |
5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDHAOLOHQTGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910301 | |
Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107355-45-3 | |
Record name | Win 54954 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107355453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WIN-54954 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WIN-54954 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY9RJD7JGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.